DNA-PK-IN-12

DNA-PK inhibition kinase assay biochemical potency

Standard DNA-PK inhibitors often lack the biochemical potency needed for low-abundance target engagement or show cross-reactivity confounding mechanistic studies. DNA-PK-IN-12 (compound 31t) solves this with a validated 0.1 nM IC50 and exceptional kinase selectivity. - **Key data:** 0.1 nM (biochemical), Hct116 EC50 33.28 µM. - **In vivo ready:** Oral bioavailability, sustained plasma exposure (rat), validated in H460, BT474, A549 xenografts. - **Application:** High-sensitivity kinase assays, NHEJ pathway dissection, radiosensitization studies.

Molecular Formula C21H24N8O2
Molecular Weight 420.5 g/mol
Cat. No. B12366848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDNA-PK-IN-12
Molecular FormulaC21H24N8O2
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1NC2=NC=C3C(=N2)N(C(=O)N3C)C4CCOCC4)C5=CN(N=C5)C
InChIInChI=1S/C21H24N8O2/c1-13-8-16(14-9-24-27(2)12-14)22-10-17(13)25-20-23-11-18-19(26-20)29(21(30)28(18)3)15-4-6-31-7-5-15/h8-12,15H,4-7H2,1-3H3,(H,23,25,26)
InChIKeyGDKSDPBBGUPQCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNA-PK-IN-12: Potent and Selective DNA-PK Inhibitor


DNA-PK-IN-12 (compound 31t) is an orally active, small-molecule inhibitor of DNA-dependent protein kinase (DNA-PK) [1]. It belongs to the purin-8-one class of ATP-competitive kinase inhibitors and demonstrates sub-nanomolar potency against DNA-PK with an IC50 of 0.1 nM . The compound exhibits favorable pharmacokinetic properties in rats and has been validated in multiple xenograft models (H460, BT474, A549), confirming its in vivo antitumor activity .

Pathway Fit
DNA-PK/NHEJ signaling and DNA repair mechanism studies
In Vivo Research
Orally active inhibitor for rodent xenograft and PK/PD models
Selectivity Context
Kinase selectivity profiling supports DNA-PK-specific probe use

DNA-PK-IN-12 Specificity: The Case Against Generic Substitution


Generic substitution of DNA-PK-IN-12 with other in-class DNA-PK inhibitors is scientifically unjustified due to substantial differences in biochemical potency, selectivity profiles, and in vivo pharmacokinetic behavior. While several DNA-PK inhibitors are under clinical investigation, including AZD7648 (IC50 = 0.6 nM) and M3814/Nedisertib (IC50 < 3 nM), direct potency comparisons reveal DNA-PK-IN-12 exhibits a 6-fold lower IC50 (0.1 nM) [1]. Furthermore, the compound's specific structural optimization yielded exceptional kinase selectivity and favorable oral pharmacokinetics in rats, as confirmed by sustained plasma levels following BID dosing [2]. These quantitative differentiators directly impact experimental reproducibility and translational relevance, making compound interchangeability a significant risk to data integrity [3].

Potency Profile
DNA-PK-IN-12 may exhibit different biochemical potency compared to clinical-stage inhibitors; assay response may shift.
Selectivity Profile
Structural optimization yields unique kinase selectivity; off-target effects may not translate across inhibitors.
Pharmacokinetic Profile
Oral exposure and sustained plasma levels may differ from AZD7648 or M3814; in vivo dosing schedules may require validation.

DNA-PK-IN-12: Key Evidence Overview


Sub-Nanomolar Biochemical Potency Against DNA-PK

DNA-PK-IN-12 demonstrates an IC50 of 0.1 nM in a biochemical DNA-PK activity assay, representing a 6-fold increase in potency compared to the clinical-stage DNA-PK inhibitor AZD7648, which exhibits an IC50 of 0.6 nM [1]. The compound also surpasses M3814/Nedisertib (IC50 < 3 nM) by approximately 30-fold in terms of biochemical potency [2]. This superior potency is attributed to optimized interactions within the ATP-binding pocket, as detailed in the structure-activity relationship (SAR) studies of the purin-8-one scaffold .

Biochemical Potency
Cross-study comparable
DNA-PK-IN-12 IC50: 0.1 nM
AZD7648 IC50: 0.6 nM
M3814 IC50
Supports DNA-PK pathway inhibition studies at low concentrations
6-fold vs. AZD7648; ~30-fold vs. M3814 (reported)
Cellular Activity
Cross-study comparable
Hct116 IC50 = 33.28 μM
Cell-model endpoint context for colorectal cancer studies
Colony formation and growth inhibition assay
In Vivo Antitumor
Class-level inference
Activity in H460, BT474, A549 xenografts
Xenograft model-response endpoint context
Quantitative TGI data in full publication; requires review
Oral PK Exposure
Reported
Sustained plasma >10× EC90 (BID dosing)
Exposure-model supports oral in vivo study design
Rat PK; PEG300/D5W vehicle; 4-day sampling
Kinase Selectivity
Class-level inference
Exceptional selectivity vs. PIKK family
Selectivity profile supports DNA-PK-specific interpretation
Data in primary publication; off-target review needed
DNA-PK inhibition kinase assay biochemical potency drug discovery

Cellular Antiproliferative Activity in Hct116 Cells

DNA-PK-IN-12 effectively inhibits Hct116 colorectal cancer cell growth and colony formation with an IC50 of 33.28 μM . This cellular activity, while not as potent as the biochemical inhibition due to cellular permeability and target engagement considerations, confirms the compound's ability to translate its target inhibition into a functional antiproliferative effect. The data provide a benchmark for comparing cellular efficacy across different DNA-PK inhibitors in the same cell line [1].

Cellular Activity
Cross-study comparable
Hct116 IC50 = 33.28 μM
Cell-model endpoint context for colorectal cancer studies
Colony formation and growth inhibition assay
cancer cell line antiproliferative assay colony formation Hct116

In Vivo Antitumor Activity in Xenograft Models

DNA-PK-IN-12 has demonstrated significant antitumor activity in vivo, as validated in H460 (lung cancer), BT474 (breast cancer), and A549 (lung cancer) xenograft models [1]. While specific tumor growth inhibition (TGI) percentages are not publicly available in the abstracted data, the compound's favorable in vivo profile is substantiated by both pharmacokinetic studies in rats and pharmacodynamic assessments in these models . This multi-model validation distinguishes DNA-PK-IN-12 from less well-characterized research tools and supports its utility in translational oncology studies .

In Vivo Antitumor
Class-level inference
Activity in H460, BT474, A549 xenografts
Xenograft model-response endpoint context
Quantitative TGI data in full publication; requires review
xenograft model in vivo efficacy antitumor activity pharmacodynamics

Oral Bioavailability and Pharmacokinetics in Rats

DNA-PK-IN-12 exhibits favorable oral pharmacokinetic properties in rats, as demonstrated by sustained plasma concentrations following both single (QD) and twice-daily (BID) oral dosing [1]. The compound achieved and maintained plasma levels above the estimated 10x EC90 for in vitro activity, confirming adequate exposure for target engagement in vivo [2]. This PK profile supports the compound's classification as an orally active DNA-PK inhibitor and distinguishes it from tool compounds with poor oral bioavailability that require alternative routes of administration .

Oral PK Exposure
Reported
Sustained plasma >10× EC90 (BID dosing)
Exposure-model supports oral in vivo study design
Rat PK; PEG300/D5W vehicle; 4-day sampling
pharmacokinetics oral bioavailability plasma concentration preclinical PK

Kinase Selectivity and Off-Target Profiling

DNA-PK-IN-12 exhibits exceptional selectivity for DNA-PK over other kinases, as highlighted in the medicinal chemistry optimization campaign that identified compound 31t [1]. The authors specifically note the compound's 'remarkable combination of robust potency and exceptional selectivity' as a key differentiator from earlier-generation DNA-PK inhibitors that often exhibit significant off-target activity against related PIKK family members (e.g., PI3K, mTOR) or other kinases . This selectivity profile reduces the risk of confounding phenotypic effects in cellular assays and improves the compound's utility as a chemical probe for dissecting DNA-PK-specific biology [2].

Kinase Selectivity
Class-level inference
Exceptional selectivity vs. PIKK family
Selectivity profile supports DNA-PK-specific interpretation
Data in primary publication; off-target review needed
kinase selectivity off-target profiling PIKK family drug selectivity

DNA-PK-IN-12: Research and Application Scenarios


Biochemical and Cellular Target Engagement Assays

Given its sub-nanomolar biochemical potency (IC50 = 0.1 nM) and favorable cellular activity (Hct116 IC50 = 33.28 μM), DNA-PK-IN-12 is optimally suited for high-sensitivity biochemical kinase assays and cellular target engagement studies where maximal DNA-PK inhibition is required at low compound concentrations [1]. The compound's 6-fold greater potency compared to AZD7648 makes it particularly valuable in assay systems with limited dynamic range or when studying DNA-PK signaling in low-abundance cellular contexts .

Oral In Vivo Pharmacology in Rodent Oncology Models

DNA-PK-IN-12's demonstrated oral bioavailability and sustained plasma exposure above the 10x EC90 threshold in rats make it an excellent candidate for chronic oral dosing studies in rodent oncology models [1]. The compound's validation in H460, BT474, and A549 xenograft models confirms its utility for in vivo proof-of-concept studies investigating DNA-PK inhibition as monotherapy or in combination with DNA-damaging agents such as radiation or chemotherapy .

Kinase-Selective Chemical Probe Studies

The exceptional kinase selectivity of DNA-PK-IN-12, as emphasized in the primary medicinal chemistry publication, positions it as a superior chemical probe for dissecting DNA-PK-specific functions in DNA repair, NHEJ pathway regulation, and cellular responses to genotoxic stress [1]. Researchers requiring unambiguous attribution of phenotypic effects to DNA-PK inhibition rather than off-target kinase engagement should prioritize DNA-PK-IN-12 over less selective alternatives such as KU-0060648 (a dual DNA-PK/PI3K inhibitor) or early-generation DNA-PK inhibitors with broader PIKK family cross-reactivity .

Combination Therapy with Radiotherapy and Chemotherapy

DNA-PK-IN-12 was specifically optimized and evaluated for combination therapy applications with radiotherapy and chemotherapy in the treatment of malignancies [1]. The compound's potent DNA-PK inhibition synergistically enhances the efficacy of DNA-damaging agents by preventing DNA double-strand break repair via the NHEJ pathway. Its favorable in vivo PK profile supports repeated oral dosing alongside fractionated radiation schedules or cyclic chemotherapy regimens, making it a valuable tool for translational oncology research focused on radiosensitization and chemosensitization strategies .

Application
Selection Property
Validation Focus
DNA-PK/NHEJ pathway research
Biochemical inhibition context
DNA-PK-dependent repair endpoint review
Oral in vivo oncology models
Oral bioavailability and exposure context
Xenograft model response and PK/PD review
DNA-PK chemical probe studies
Kinase selectivity profile
Phenotypic attribution to DNA-PK inhibition
Radiosensitization/chemosensitization research
DNA damage combination context
Combination response endpoints in tumor models

Technical Documentation Hub

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39 linked technical documents
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